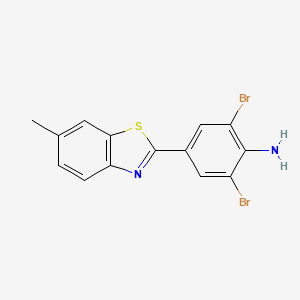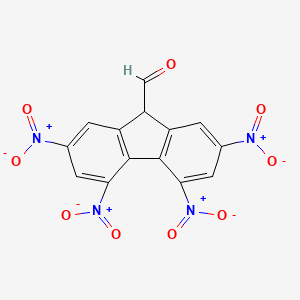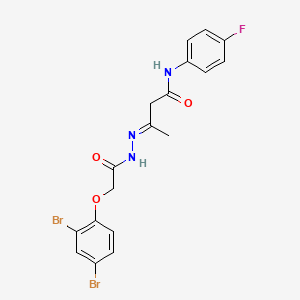![molecular formula C17H15BrN4O8 B11553149 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553149.png)
2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-bromo-4-nitrophenol: This can be achieved by bromination of 4-nitrophenol using bromine in the presence of a suitable catalyst.
Synthesis of 2-(2-bromo-4-nitrophenoxy)acetohydrazide: This involves the reaction of 2-bromo-4-nitrophenol with chloroacetohydrazide under basic conditions.
Condensation Reaction: The final step involves the condensation of 2-(2-bromo-4-nitrophenoxy)acetohydrazide with 2,4-dimethoxy-5-nitrobenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of nitro and bromine groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-nitrophenoxy)acetohydrazide
- 2-(2-chloro-4-nitrophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide
- 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]propionohydrazide
Uniqueness
The unique combination of bromine, nitro, and methoxy groups in 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H15BrN4O8 |
|---|---|
Molecular Weight |
483.2 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15BrN4O8/c1-28-15-7-16(29-2)13(22(26)27)5-10(15)8-19-20-17(23)9-30-14-4-3-11(21(24)25)6-12(14)18/h3-8H,9H2,1-2H3,(H,20,23)/b19-8+ |
InChI Key |
OGSRFNOIDXQZNY-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11553080.png)

![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)

![2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11553114.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11553119.png)

![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553135.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B11553141.png)
![N'-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11553147.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11553155.png)
![N-benzyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11553161.png)
![3-bromo-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11553163.png)
